

Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4,6-dimethoxybenzoic acid

Cat. No.: B049123

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4,6-dimethoxybenzoic acid** ($C_9H_{11}NO_4$, Molecular Weight: 197.19 g/mol).[1] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a combination of predicted data and experimental data from closely related structural analogs. This approach offers valuable insights for the characterization and analysis of **2-Amino-4,6-dimethoxybenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **2-Amino-4,6-dimethoxybenzoic acid** are not readily available, predicted data and the analysis of similar compounds can provide a reliable estimation of the expected chemical shifts.

1H NMR (Proton NMR) Data

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Table 1: Predicted 1H NMR Spectroscopic Data for **2-Amino-4,6-dimethoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	-COOH
~6.0 - 6.2	Doublet	1H	Aromatic H (H-5)
~5.8 - 6.0	Doublet	1H	Aromatic H (H-3)
~4.5 - 5.5	Singlet (broad)	2H	-NH ₂
~3.8	Singlet	3H	-OCH ₃ (C4)
~3.7	Singlet	3H	-OCH ₃ (C6)

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2-Amino-4,6-dimethoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
~170	-COOH
~160 - 165	C4, C6
~150	C2
~100	C1
~90 - 95	C3, C5
~55	-OCH ₃

Note: Predicted chemical shifts can vary based on the prediction algorithm and solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopy Data for **2-Amino-4,6-dimethoxybenzoic acid**

Wavenumber (cm ⁻¹)	Description
~3400 - 3200	N-H stretch (Amino group)
~3300 - 2500	O-H stretch (Carboxylic acid)
~1700 - 1680	C=O stretch (Carboxylic acid)
~1620 - 1580	N-H bend (Amino group), C=C stretch (Aromatic)
~1300 - 1000	C-O stretch (Ethers)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for **2-Amino-4,6-dimethoxybenzoic acid**

m/z	Relative Intensity (%)	Proposed Fragment
197	High	[M] ⁺ (Molecular Ion)
180	Moderate	[M - NH ₃] ⁺
152	Moderate	[M - COOH] ⁺
137	Moderate	[M - COOH - CH ₃] ⁺

Note: Fragmentation patterns are predicted and may vary depending on the ionization method.

Experimental Protocols

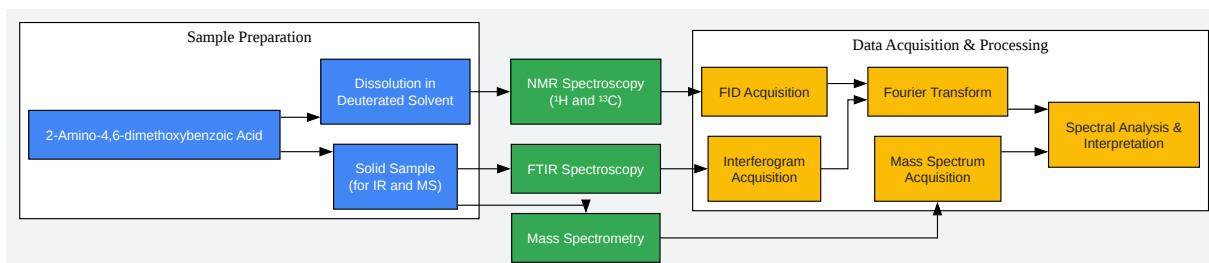
The following are general experimental protocols for obtaining the spectroscopic data discussed. These methods are standard for the analysis of solid organic compounds.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **2-Amino-4,6-dimethoxybenzoic acid** is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - ¹H NMR: A one-dimensional proton spectrum is acquired.
 - ¹³C NMR: A one-dimensional carbon spectrum is acquired with proton decoupling.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty ATR crystal is collected, followed by the spectrum of the sample over the range of 4000 to 400 cm⁻¹.
- Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.


Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

- Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) is commonly used to generate ions.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Amino-4,6-dimethoxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4,6-dimethoxybenzoic acid | C9H11NO4 | CID 11658456 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-4,6-dimethoxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b049123#spectroscopic-data-for-2-amino-4-6-dimethoxybenzoic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b049123#spectroscopic-data-for-2-amino-4-6-dimethoxybenzoic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com